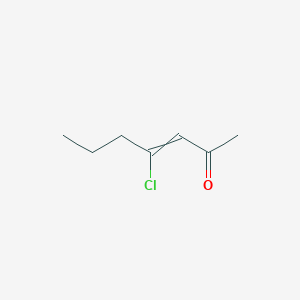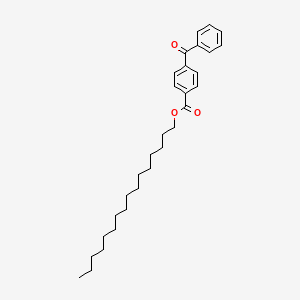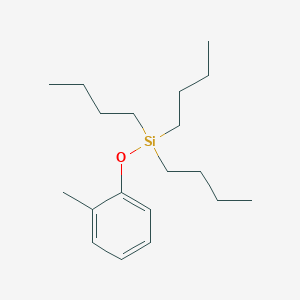![molecular formula C16H18OS B14628347 (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol CAS No. 54997-21-6](/img/structure/B14628347.png)
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol is an organic compound that features a phenyl group substituted with a sulfanyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 4-(Propan-2-yl)phenylmagnesium bromide with 2-(chloromethyl)phenyl sulfide under controlled conditions can yield the desired compound . The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-{[4-(Methyl)phenyl]sulfanyl}phenyl)methanol
- (2-{[4-(Ethyl)phenyl]sulfanyl}phenyl)methanol
- (2-{[4-(Butyl)phenyl]sulfanyl}phenyl)methanol
Uniqueness
(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54997-21-6 |
|---|---|
Formule moléculaire |
C16H18OS |
Poids moléculaire |
258.4 g/mol |
Nom IUPAC |
[2-(4-propan-2-ylphenyl)sulfanylphenyl]methanol |
InChI |
InChI=1S/C16H18OS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12,17H,11H2,1-2H3 |
Clé InChI |
CEAOEGBGRRMHGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



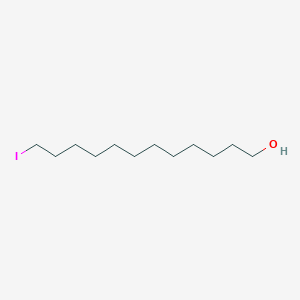
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

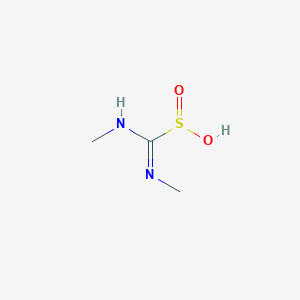
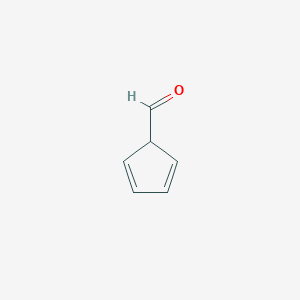
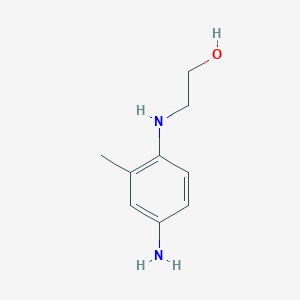
silane](/img/structure/B14628319.png)
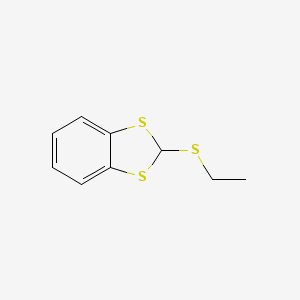
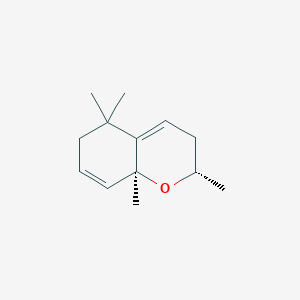
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
